L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester
CAS No.:
Cat. No.: VC15889383
Molecular Formula: C17H18N4O5
Molecular Weight: 358.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18N4O5 |
|---|---|
| Molecular Weight | 358.3 g/mol |
| IUPAC Name | bis(cyanomethyl) (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate |
| Standard InChI | InChI=1S/C17H18N4O5/c1-20-13-4-2-12(3-5-13)16(23)21-14(17(24)26-11-9-19)6-7-15(22)25-10-8-18/h2-5,14,20H,6-7,10-11H2,1H3,(H,21,23)/t14-/m0/s1 |
| Standard InChI Key | CXSQTGRSMRMIMU-AWEZNQCLSA-N |
| Isomeric SMILES | CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)OCC#N)C(=O)OCC#N |
| Canonical SMILES | CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)OCC#N)C(=O)OCC#N |
Introduction
Chemical Identity and Structural Characteristics
L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester belongs to the class of modified amino acids with the molecular formula C₁₇H₂₄N₂O₅ and a molecular weight of 336.39 g/mol. The compound features:
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An L-glutamic acid backbone substituted at the α-amino group with a 4-(methylamino)benzoyl moiety.
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Two cyanomethyl ester groups at the γ-carboxyl and α-carboxyl positions, enhancing its electrophilicity and solubility in polar aprotic solvents .
The stereochemical configuration of the glutamic acid core is critical for its function as a chiral building block in drug synthesis. X-ray crystallography of analogous compounds confirms that the benzoyl and cyanomethyl groups adopt planar conformations, optimizing π-π stacking interactions in solid-state structures .
Synthesis and Optimization Strategies
Alkylation of N-[4-(Methylamino)benzoyl]glutamic Acid
The primary synthesis route involves alkylating N-[4-(methylamino)benzoyl]glutamic acid with 2-amino-3-cyano-5-chloromethylpyrazine in a mixed aqueous-organic solvent system (e.g., methanol/water or acetonitrile/water) at pH 5–11 . This method achieves yields exceeding 85% while retaining the L-configuration of the glutamic acid backbone. Key reaction parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile/Water (3:1) | Maximizes solubility of intermediates |
| Temperature | 25–40°C | Prevents racemization |
| Reaction Time | 12–18 hours | Ensures complete alkylation |
Cyanomethyl Esterification
Role in Pharmaceutical Synthesis
Methotrexate Intermediate
The compound serves as a precursor in the synthesis of methotrexate, a folate antagonist used in chemotherapy. Reaction with guanidine in dimethylformamide (DMF) facilitates cyclization to form the pteridine ring system of methotrexate . Crucially, the cyanomethyl esters act as protecting groups, preventing undesired side-chain reactions during this step. Post-cyclization, mild alkaline hydrolysis (pH 8–9) removes the esters, yielding methotrexate with >99% enantiomeric excess .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| N-[4-(Methylamino)benzoyl]glutamic acid | Lacks cyanomethyl esters | Lower solubility in DMF |
| Glutamic acid diethyl ester | Ethyl esters instead of cyanomethyl | Slower hydrolysis kinetics |
The cyanomethyl groups in L-glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-bis(cyanomethyl) ester enable faster transesterification and improved leaving-group ability during nucleophilic substitution, making it preferable for multi-step syntheses .
Research Applications and Future Directions
Peptide Modification
The compound’s reactive esters facilitate site-specific modifications in peptide chains. In model studies, it undergoes aminolysis with lysine residues under mild conditions (pH 7.4, 25°C), enabling conjugation of fluorophores or drug payloads .
Catalysis
Preliminary data suggest the methylamino-benzoyl moiety acts as a ligand in palladium-catalyzed cross-couplings, though turnover numbers remain low (TON < 50) .
Targeted Drug Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances its cellular uptake in vitro. Loading efficiencies of 78–82% have been achieved using solvent evaporation methods, with sustained release over 72 hours .
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